

HYDAMTIQ: A Novel PARP Inhibitor with Broad Therapeutic Potential

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Compound of Interest

Compound Name: HYDAMTIQ

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

HYDAMTIQ, also known as 2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one, is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 and -2 (PARP-1 and PARP-2).[1][2] Emerging preclinical evidence highlights its significant therapeutic potential across a spectrum of diseases, including oncology, inflammatory conditions, and ischemic injuries. This document provides a comprehensive technical overview of **HYDAMTIQ**, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its therapeutic promise.

Core Mechanism of Action: PARP Inhibition

HYDAMTIQ exerts its therapeutic effects primarily through the inhibition of PARP-1 and PARP-2, enzymes crucial for cellular processes such as DNA repair and genomic stability.[2][3] In pathological conditions, overactivation of PARP can lead to cellular dysfunction and death. By inhibiting PARP, **HYDAMTIQ** can modulate these processes, leading to beneficial outcomes in various disease models. In the context of cancer, **HYDAMTIQ**'s mechanism leverages the concept of synthetic lethality. In cells with existing DNA repair defects, such as BRCA1/2 mutations, the inhibition of PARP-mediated DNA repair by **HYDAMTIQ** leads to catastrophic DNA damage and selective cancer cell death.[2][3]

Therapeutic Applications and Preclinical Evidence

Oncology

HYDAMTIQ has demonstrated significant antiproliferative effects in human tumor cell lines with deficiencies in DNA damage response pathways.^[2]^[3] Its efficacy is particularly pronounced in models of cancers with BRCA mutations.

Data Presentation: In Vitro Efficacy of **HYDAMTIQ** in Cancer Cell Lines

Cell Line	Cancer Type	Key Genetic Marker	HYDAMTIQ IC ₅₀	Olaparib IC ₅₀	Exposure Time
CAPAN-1	Pancreatic	BRCA2-mutated	Similar to Olaparib	-	240 h ^[3]
C2-6, C2-12, C2-14	Pancreatic	BRCA2 wild-type (cisplatin-resistant)	Higher than in CAPAN-1	-	72, 144, 240 h ^[3]
MCF-7	Breast	BRCA1/2 wild-type	Higher than in CAPAN-1	-	72, 144, 240 h ^[3]
SW620	Colorectal	Low ATM expression	More potent	-	Not Specified ^[3]
H630	Colorectal	High ATM expression	Less potent	-	Not Specified ^[3]

IC₅₀ values indicate the concentration required to inhibit cell growth by 50%.

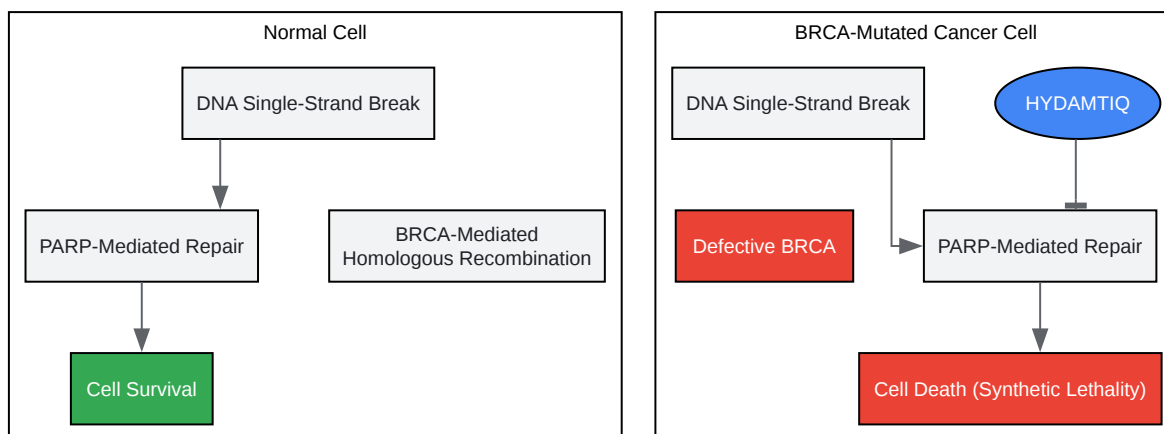
Furthermore, studies have shown that **HYDAMTIQ** can act synergistically with conventional chemotherapeutic agents like 5-fluorouracil, particularly in cancer cells with low ATM expression.^[2]

Experimental Protocols: Cell Growth Inhibition Assay

The antiproliferative effects of **HYDAMTIQ** were determined using the sulforhodamine B (SRB) assay.^[3]

- **Cell Plating:** Exponentially growing human tumor cell lines were seeded in 96-well microtiter plates at a density of 2×10^3 cells per well.
- **Incubation:** Plates were incubated for 24 hours under standard culture conditions (37°C, 5% CO₂, 95% air, and 100% relative humidity).
- **Drug Exposure:** Cells were treated with varying concentrations of **HYDAMTIQ** and a comparator, such as olaparib.
- **Assay Termination:** After the specified exposure times (e.g., 72, 144, and 240 hours), the assay was terminated.
- **Data Analysis:** The concentration of **HYDAMTIQ** required to inhibit cell growth by 50% (IC₅₀) was calculated.

Mandatory Visualization: **HYDAMTIQ's** Synthetic Lethality in BRCA-Mutated Cancer



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Caption: Synthetic lethality of **HYDAMTIQ** in BRCA-mutated cells.

Pulmonary Fibrosis

In a murine model of bleomycin-induced lung fibrosis, **HYDAMTIQ** demonstrated significant therapeutic potential by attenuating key pathological markers of the disease.[\[4\]](#)

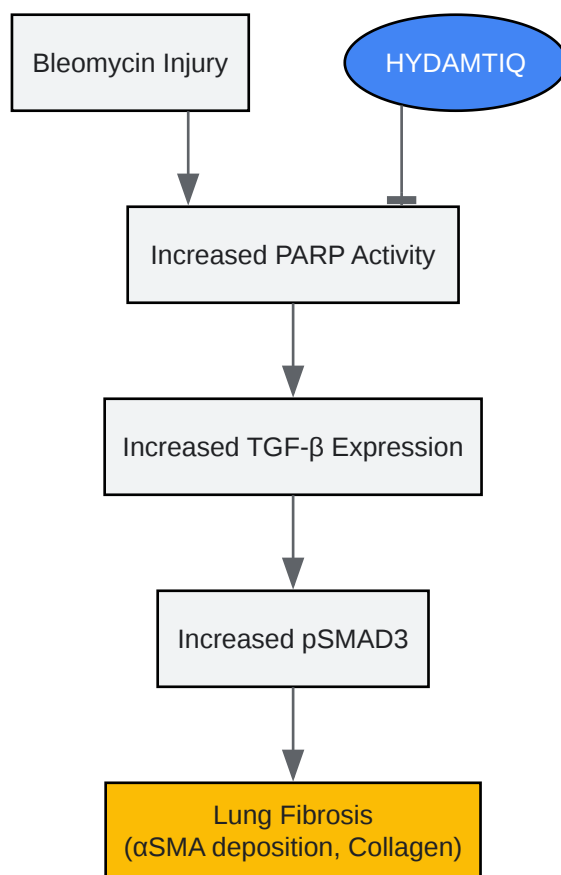
Data Presentation: Effects of **HYDAMTIQ** in Bleomycin-Induced Lung Fibrosis

Parameter	Bleomycin + Vehicle	Bleomycin + HYDAMTIQ (1 mg/kg)	Bleomycin + HYDAMTIQ (3 mg/kg)	Bleomycin + HYDAMTIQ (10 mg/kg)
Lung PARP Activity	Increased	Attenuated	Attenuated	Attenuated [4]
TGF- β Levels	Increased	Attenuated	Attenuated	Attenuated [4]
pSMAD3 Expression	Increased	Attenuated	Attenuated	Attenuated [4]
α SMA Deposition	Increased	Attenuated	Attenuated	Attenuated [4]
Lung Stiffness	Increased	Attenuated	Attenuated	Attenuated [4]
Inflammatory Markers	Increased	Attenuated	Attenuated	Attenuated [4]

Experimental Protocols: Bleomycin-Induced Lung Fibrosis Model

- Induction of Fibrosis: Mice were intratracheally injected with bleomycin to induce lung fibrosis.
- Treatment: Following bleomycin administration, mice were treated with either vehicle or different doses of **HYDAMTIQ** for 21 days.
- Physiological Assessment: Airway resistance to inflation and lung static compliance were measured as markers of lung stiffness.
- Biochemical and Histopathological Analysis: Lung tissues were analyzed for PARP activity, levels of TGF- β and pSMAD3, deposition of alpha-smooth muscle actin (α SMA), and the presence of inflammatory markers (TNF- α , IL-1 β , iNOS, and COX-2).

Mandatory Visualization: **HYDAMTIQ**'s Impact on the TGF- β /SMAD Pathway in Lung Fibrosis



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Caption: **HYDAMTIQ** dampens the TGF- β /SMAD signaling pathway.

Asthma

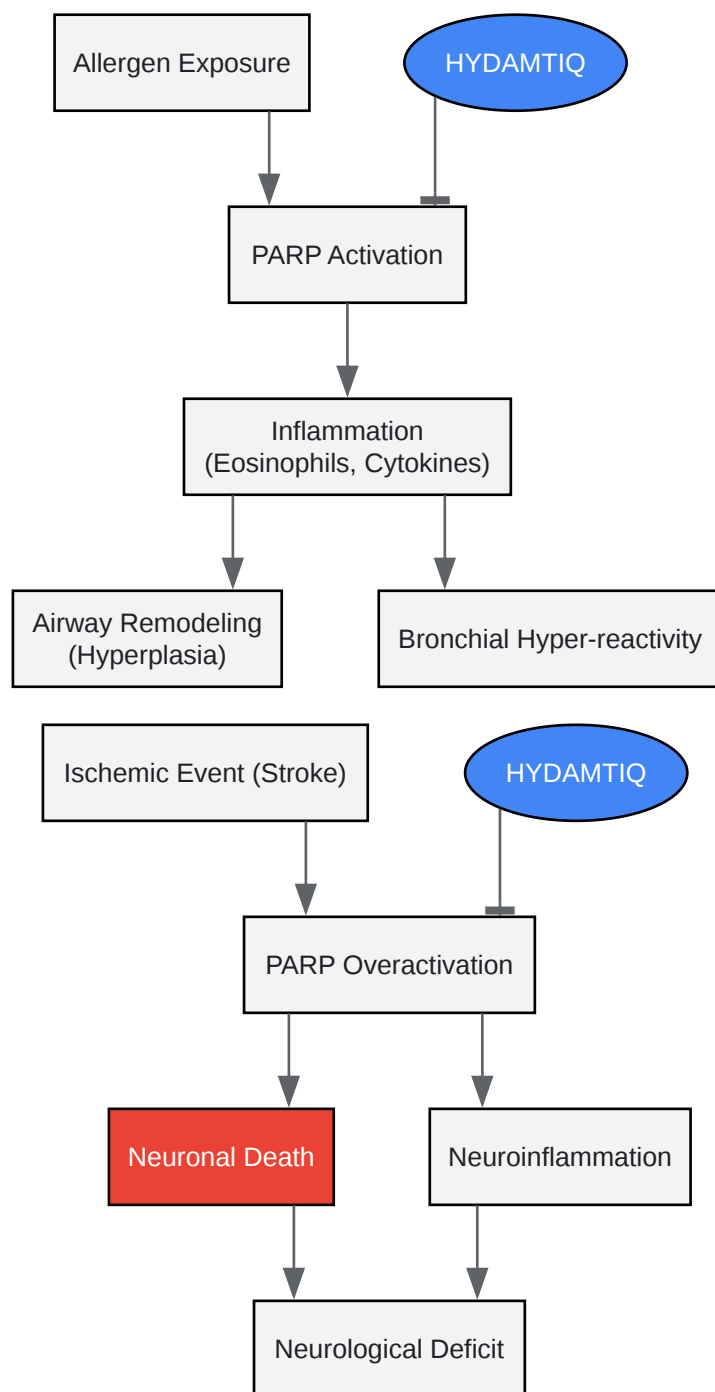
In a guinea pig model of allergen-induced asthma, **HYDAMTIQ** treatment reduced key features of the disease, including airway inflammation, bronchial hyper-reactivity, and airway remodeling.[5]

Data Presentation: Effects of **HYDAMTIQ** in an Ovalbumin-Sensitized Guinea Pig Model of Asthma

Parameter	Ovalbumin-Sensitized + Vehicle	Ovalbumin-Sensitized + HYDAMTIQ (1-10 mg/kg/day)
Lung PARP Activity	Increased	Reduced[5]
Allergen-Induced Cough and Dyspnoea	Present	Delayed and Reduced Severity[5]
Bronchial Hyper-reactivity to Methacholine	Increased	Dampened[5]
Lung Eosinophils and Leucocytes	Increased	Reduced[5]
Smooth Muscle and Goblet Cell Hyperplasia	Present	Reduced[5]
Lung Oxidative Stress Markers	Increased	Reduced[5]
Pro-inflammatory Cytokines (TNF- α , IL-1 β , IL-5, IL-6, IL-18)	Increased	Reduced[5]
Histamine Release from Mast Cells	Increased	Reduced[5]

Experimental Protocols: Allergen-Induced Asthma Model

- Sensitization: Guinea pigs were sensitized to ovalbumin.
- Allergen Challenge: Sensitized animals were exposed to two inhalations of the allergen.
- Treatment: Animals were treated with either vehicle or **HYDAMTIQ** (1-10 mg/kg/day, i.p.) for 8 days.
- Assessment: A comprehensive evaluation was performed, including monitoring of asthma-like signs, measurement of bronchial hyper-reactivity to methacholine, analysis of cytokine production, assessment of histamine release from mast cells, and histological examination for airway remodeling, collagen deposition, and lung damage.

Mandatory Visualization: **HYDAMTIQ**'s Anti-Inflammatory Workflow in Asthma[Click to download full resolution via product page](#)**Need Custom Synthesis?**

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